molecular formula C13H13NOS2 B4972837 3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4972837
M. Wt: 263.4 g/mol
InChI Key: KEZYBMHWZWKFKU-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as EMBS, is a synthetic compound with potential applications in the field of medicinal chemistry. EMBS belongs to the class of thiazolidinone derivatives and has been found to exhibit significant biological activities.

Mechanism of Action

The exact mechanism of action of 3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. 3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. It has also been found to decrease the production of pro-inflammatory cytokines and reduce oxidative stress in animal models. 3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is easy to synthesize, has good stability, and exhibits good solubility in various solvents. However, 3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has limitations such as poor water solubility, which can affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several possible future directions for research on 3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential area of investigation is the development of 3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of 3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a potential treatment for other diseases, such as inflammatory bowel disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one and to explore its potential use in combination with other anticancer agents.
In conclusion, 3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a promising synthetic compound with potential applications in the field of medicinal chemistry. Its cytotoxic activity against various cancer cell lines, antimicrobial, antifungal, and anti-inflammatory properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases.

Synthesis Methods

3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction process involving the condensation of 2-aminothiazole with 3-methylbenzaldehyde, followed by cyclization and oxidation. The final product is obtained through the addition of ethyl acetoacetate and thiosemicarbazide.

Scientific Research Applications

3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 3-ethyl-5-(3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

properties

IUPAC Name

(5E)-3-ethyl-5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c1-3-14-12(15)11(17-13(14)16)8-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZYBMHWZWKFKU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC(=C2)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC(=C2)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-ethyl-5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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